molecular formula C11H9Cl2NO B8225751 3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole

3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole

Cat. No.: B8225751
M. Wt: 242.10 g/mol
InChI Key: SQQOLALYKAZQBT-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 2-chloro-4-methylphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-4-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted oxazole derivatives, while oxidation can produce oxazole N-oxides.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-4-methylphenyl)-1,2-oxazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

    5-(Chloromethyl)-1,2-oxazole: Lacks the 2-chloro-4-methylphenyl group, leading to different chemical properties and uses.

    3-(4-Methylphenyl)-5-(chloromethyl)-1,2-oxazole: Similar structure but without the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.

Uniqueness

The presence of both the 2-chloro-4-methylphenyl group and the chloromethyl group in 3-(2-Chloro-4-methylphenyl)-5-(chloromethyl)-1,2-oxazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups provide specific sites for chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-7-2-3-9(10(13)4-7)11-5-8(6-12)15-14-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQOLALYKAZQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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